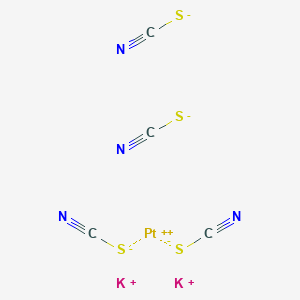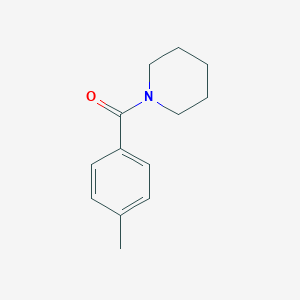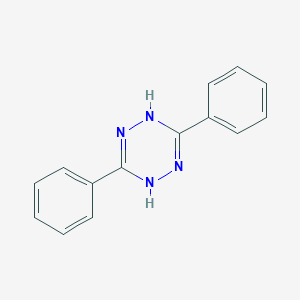
Dipotassium;platinum(2+);tetrathiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;platinum(2+);tetrathiocyanate, also known as potassium tetrakis(thiocyanato)platinate(II), is a coordination compound with the chemical formula C₄K₂N₄PtS₄. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with four thiocyanate ligands and two potassium ions. It is primarily used in scientific research and has various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;platinum(2+);tetrathiocyanate typically involves the reaction of potassium thiocyanate with a platinum(II) precursor. One common method is to dissolve potassium thiocyanate in water and then add a platinum(II) salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;platinum(2+);tetrathiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride) and amines (e.g., ethylenediamine). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) or sodium borohydride (reducing agent) are used. .
Major Products Formed
Substitution Reactions: Products include various platinum(II) complexes with different ligands, such as platinum(II) halides or platinum(II) amine complexes.
Oxidation and Reduction Reactions: Products include platinum(IV) complexes or reduced platinum species, depending on the specific reaction conditions
Scientific Research Applications
Dipotassium;platinum(2+);tetrathiocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in coordination chemistry studies.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment
Industry: It is used in the development of sensors and other analytical devices due to its unique chemical properties
Mechanism of Action
The mechanism of action of dipotassium;platinum(2+);tetrathiocyanate, particularly in biological systems, involves the interaction of the platinum center with biomolecules. In anticancer research, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This ultimately triggers apoptosis in cancer cells. The thiocyanate ligands may also play a role in modulating the reactivity and selectivity of the platinum center .
Comparison with Similar Compounds
Similar Compounds
Potassium tetrakis(thiocyanato)platinate(II): A closely related compound with similar chemical properties and applications.
Potassium tetraiodoplatinate(II): Another platinum(II) complex with iodide ligands instead of thiocyanate, used in similar research applications
Uniqueness
Dipotassium;platinum(2+);tetrathiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. These ligands confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other platinum(II) compounds .
Properties
CAS No. |
14244-61-2 |
|---|---|
Molecular Formula |
C4K2N4PtS4 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
dipotassium;platinum(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
HFSDIGGSMJDZEA-UHFFFAOYSA-J |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Isomeric SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)







![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)



